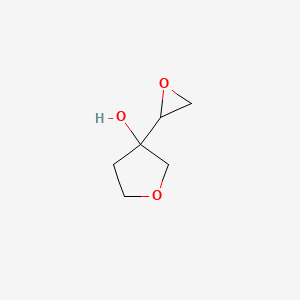

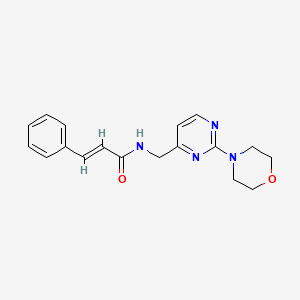

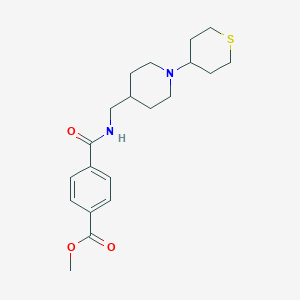

![molecular formula C6H4N4O2 B2812964 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 31040-14-9](/img/structure/B2812964.png)

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” is a nitrogen-containing heterocyclic compound . It is part of the triazole family, which is known for its superior pharmacological applications . The triazole family can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of “6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” and its derivatives has been achieved based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles or through modification of aryl substituent to 2-aryl-6,8-dinitrotriazolo . These methods have made it possible to introduce a wide range of substituents of different nature into position 2 of the dinitrotriazolopyridine system .Molecular Structure Analysis

The molecular structure of “6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” is characterized by a planar ring structure, which experiences varying degrees of resonance stabilization due to its three nitrogen atoms. It exhibits basic properties due to the presence of a free nitrogen lone pair of electrons.Chemical Reactions Analysis

The chemical reactions involving “6-Nitro-[1,2,4]triazolo[1,5-a]pyridine” are complex and involve various substituents. Nitro compounds represent one of the most important classes of organic compounds due to their wide range of biological activity and their use in the synthesis of high energy substances .Scientific Research Applications

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, has been explored for its medicinal properties. It is found in various biologically active compounds and exhibits significant activities:

- RORγt Inverse Agonists : These compounds play a role in immune regulation and have potential therapeutic applications in autoimmune diseases .

- PHD-1 Inhibitors : PHD-1 inhibitors are relevant in the context of hypoxia-inducible factor (HIF) stabilization, which has implications for cancer therapy .

- JAK1 and JAK2 Inhibitors : Janus kinase (JAK) inhibitors are used in treating inflammatory conditions and autoimmune disorders .

Material Sciences

Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyridines have found utility in material sciences:

- Functional Materials : These compounds can be incorporated into materials for various purposes, such as sensors, catalysts, and optoelectronic devices .

- Blue Fluorophores : Researchers have developed deep-blue bipolar fluorescent emitters based on 1,2,4-triazolo[1,5-a]pyridine as electron acceptors .

Biological Activities

The compound’s potential biological activities include:

- Antibacterial Properties : 1,2,4-triazolopyridines, including 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine, exhibit antibacterial effects .

- Antifungal Activity : These compounds may also have antifungal properties .

- Anticancer Potential : Research suggests that they could play a role in cancer treatment .

Adenosine Receptors

A sodium salt derivative of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one serves as an effector for A2a adenosine receptors . These receptors are involved in various physiological processes and are potential drug targets.

Synthetic Methodology

The catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This method demonstrates broad substrate scope, good functional group tolerance, and scalability .

Heterocyclic Chemistry

Finally, 1,2,4-triazolo[1,5-a]pyridine belongs to the class of five-membered heterocycles with three nitrogen atoms and two carbon atoms. It exists in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole .

Mechanism of Action

Target of Action

The primary target of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine is the A2a adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine interacts with its target, the A2a adenosine receptor, serving as an effector

Result of Action

It has been suggested that this compound possesses antiseptic activity , which could imply a potential role in combating bacterial infections.

properties

IUPAC Name |

6-nitro-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-7-4-8-9(6)3-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGSHORTMYGUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

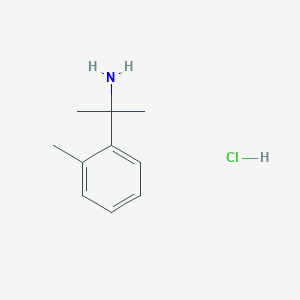

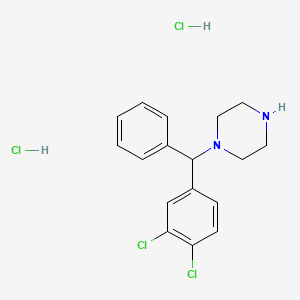

![[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea](/img/structure/B2812883.png)

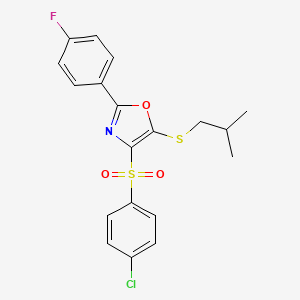

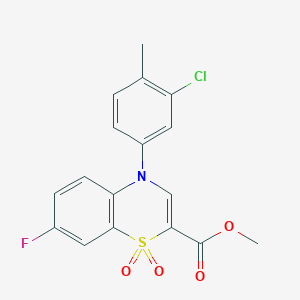

![N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2812890.png)

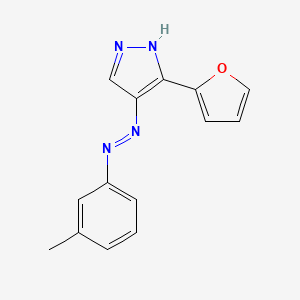

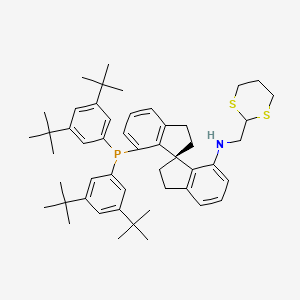

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-phenoxyethanone](/img/structure/B2812899.png)

![1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2812902.png)

![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)